molecular formula C12H17NO2 B11895576 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone

Katalognummer: B11895576
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ZXAFFBXMXPQGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is an organic compound that features both an azepane ring and a furan ring The azepane ring is a seven-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions typically include:

  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: Acidic catalysts such as p-toluenesulfonic acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol

    Substitution: Various substituted azepane derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the furan ring can participate in π-π interactions or hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Piperidin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    2-(Morpholin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a morpholine ring instead of the azepane ring.

Uniqueness

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is unique due to the presence of the seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This uniqueness can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(azepan-2-yl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H17NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2

InChI-Schlüssel

ZXAFFBXMXPQGPF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(NCC1)CC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.